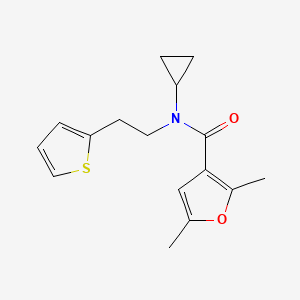

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

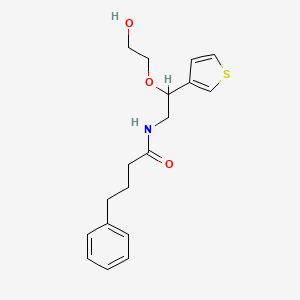

Molecular Structure Analysis

The molecular structure of “N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide” includes a furan ring, a thiophene ring, and a carboxamide group. The cyclopropyl group is attached to the nitrogen atom, and the 2,5-positions of the furan ring are substituted with methyl groups.Scientific Research Applications

Furan-Carboxamide Derivatives as Novel Inhibitors of Influenza

A study reported the synthesis and biological characterization of furan-carboxamide derivatives, highlighting their potential as potent inhibitors of the influenza A H5N1 virus. The research showed that specific structural modifications in these derivatives significantly influenced their anti-influenza activity, with 2,5-dimethyl-substituted heterocyclic moieties (furan or thiophene) playing a crucial role. This finding suggests that furan-carboxamide derivatives could be a new avenue for antiviral drug development (Yu Yongshi et al., 2017).

Transformations under Camps Cyclization Conditions

Research on N-(2-Acylaryl)benzamides and analogous compounds, including N-substituted furan-2-, thiophene-2-, and cyclopropane-carboxamides, demonstrated their transformation under Camps cyclization conditions. This study provides valuable insights into the chemical behavior of these compounds, potentially contributing to synthetic chemistry and the development of new chemical entities (S. S. Mochalov et al., 2016).

Novel Class of Compounds from Acid Derivatives

A novel class of compounds was synthesized starting from acid derivatives, leading to the formation of ethyl 4-oxo-4H-furo[3,2-c]pyran-6-yl carbonate and related compounds. This research highlights the potential for creating new heterocyclic structures with possible applications in pharmaceuticals and materials science (Merve Ergun et al., 2014).

Cyclopropanation of Chromone-2-Carboxylic Esters

The study on the reactions of ethyl 5-hydroxy-4-oxo-8-propyl-4H-[1]benzopyran-2-carboxylate with chloroacetone under basic conditions resulted in products of cyclopropanation of the chromone 2,3-double bond. This research contributes to the understanding of cyclopropanation reactions and their potential applications in synthetic organic chemistry (I. D. Dicker et al., 1984).

Electrocatalytic Oxidation in Organic Synthesis

Research demonstrated the electrocatalytic oxidation of furan-2-carboxylic and related acids in dimethylformamide, yielding specific N-substituted formamide derivatives. This study offers insights into the use of electrocatalytic methods in organic synthesis, potentially leading to more efficient and environmentally friendly synthetic processes (P. A. Konstantinov et al., 1971).

Future Directions

The future directions for the study and application of “N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide” and similar compounds could include further exploration of their synthesis methods, chemical reactions, and biological activities. This could lead to the development of new drugs and therapies, as well as advancements in organic chemistry and material science .

properties

IUPAC Name |

N-cyclopropyl-2,5-dimethyl-N-(2-thiophen-2-ylethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2S/c1-11-10-15(12(2)19-11)16(18)17(13-5-6-13)8-7-14-4-3-9-20-14/h3-4,9-10,13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVJYTHWGSDJPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N(CCC2=CC=CS2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2,5-dimethyl-N-(2-(thiophen-2-yl)ethyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methanone](/img/structure/B2878562.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B2878566.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)

![(2-Chloro-6-fluorophenyl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2878574.png)

![Methyl 4-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]phenyl ether](/img/structure/B2878580.png)